N-(2,3-dichlorophenyl)cyclopropanecarboxamide
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Overview
Description
N-(2,3-dichlorophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H9Cl2NO and a molecular weight of 230.095 g/mol . It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with two chlorine atoms substituted at the 2 and 3 positions of the phenyl ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopropanecarboxamide in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropane ring and the carboxamide group may play a role in binding to these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)cyclopropanecarboxamide
- N-(3,4-dichlorophenyl)cyclopropanecarboxamide
- N-(2,3-dichlorophenyl)cyclopropanecarboxylic acid
Uniqueness
N-(2,3-dichlorophenyl)cyclopropanecarboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
CAS No. |
14372-04-4 |
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Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(9(7)12)13-10(14)6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
NLFIWJUWFWNKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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